1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring multiple fluorinated groups. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of difluoromethyl and trifluoromethyl groups imparts unique chemical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoroacetic acid and trifluoromethylated reagents under controlled conditions . The reaction conditions often require the use of catalysts such as nanoscale titanium dioxide to enhance yield and efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted pyrazole compounds.
Scientific Research Applications
1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways may vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and signaling cascades .
Comparison with Similar Compounds
3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: Shares a similar pyrazole core but differs in functional groups.
TRIFLUOROMETHYLATED PYRAZOLES: Similar in structure but with variations in the position and number of fluorinated groups.
Uniqueness: 1-(DIFLUOROMETHYL)-3-METHYL-N~4~-{3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PENTYL}-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H18F5N5O2S |
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Molecular Weight |
415.38 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-[3-[3-(trifluoromethyl)pyrazol-1-yl]pentyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C14H18F5N5O2S/c1-3-10(23-7-5-12(22-23)14(17,18)19)4-6-20-27(25,26)11-8-24(13(15)16)21-9(11)2/h5,7-8,10,13,20H,3-4,6H2,1-2H3 |
InChI Key |
LVGSHGRNRPZMJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNS(=O)(=O)C1=CN(N=C1C)C(F)F)N2C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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